[(3-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride
Description
(3-Methylphenyl)methylamine dihydrochloride is a secondary amine salt featuring a benzyl group substituted with a 3-methylphenyl moiety and a pyridin-2-ylmethyl group. The dihydrochloride form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-12-5-4-6-13(9-12)10-15-11-14-7-2-3-8-16-14;;/h2-9,15H,10-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHYXABVWMDEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methylamine dihydrochloride typically involves the reaction of 2-aminomethylpyridine with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)methylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding N-oxides.
Reduction: It can be reduced using reducing agents such as sodium borohydride to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(3-Methylphenyl)methylamine dihydrochloride is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyridine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of the enzyme’s function. The methylphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Density (g/cm³) | Key Differences |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₁₈Cl₂N₂ | ~281.2 (estimated) | 3-Methylphenyl, pyridin-2-ylmethyl | Not reported | Dual aromatic groups, dihydrochloride |
| (3-Methylphenyl)methylamine hydrochloride | C₁₃H₁₆ClNS | 253.79 | Thiophen-2-ylmethyl instead of pyridine | Not reported | Single HCl, sulfur heteroatom |
| Meclizine dihydrochloride | C₂₅H₂₈Cl₂N₂ | 463.41 | Piperazine core, 4-chlorophenyl, 3-methylphenyl | Not reported | Bulkier structure, approved pharmaceutical |
| {[3-(Aminomethyl)-1-adamantyl]methyl}amine dihydrochloride | C₁₂H₂₄Cl₂N₂ | 194.32 (free base) + 2HCl | Adamantane scaffold | 1.088 | Rigid bicyclic framework |
| 6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine dihydrochloride | C₈H₁₂Cl₂F₃N₃ | 278.10 | Trifluoromethyl, chiral center | Not reported | Fluorinated substituent, chiral amine |
Notes:
Biological Activity
(3-Methylphenyl)methylamine dihydrochloride is a synthetic organic compound that has garnered interest due to its potential biological activities. The compound features a unique structural arrangement combining a methylphenyl group with a pyridin-2-ylmethylamine moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant studies.
Chemical Structure and Properties
The molecular formula of (3-Methylphenyl)methylamine dihydrochloride is C₁₄H₁₈Cl₂N₂, with a molecular mass of approximately 285.21 g/mol. The dihydrochloride form enhances the compound's solubility in aqueous solutions, which is beneficial for biological assays and potential therapeutic applications.
Preliminary studies suggest that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. However, specific mechanisms of action for (3-Methylphenyl)methylamine dihydrochloride remain largely uncharacterized. It is hypothesized that the compound may exhibit activities common to aromatic amines, such as:
- Neurotransmitter modulation : Potential effects on neurotransmitter systems due to structural similarities with known modulators.
- Antimicrobial properties : Similar compounds have demonstrated efficacy against various microbial strains.
Cytotoxicity Assays
Although specific cytotoxicity data for (3-Methylphenyl)methylamine dihydrochloride is sparse, related compounds have been evaluated for their anticancer properties. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines:
- MCF7 Cell Line : Compounds similar in structure exhibited IC₅₀ values ranging from 0.01 µM to 49.85 µM.
- HCT116 Cell Line : Significant cytotoxicity was observed with some derivatives showing IC₅₀ values as low as 0.39 µM.
These findings highlight the potential for (3-Methylphenyl)methylamine dihydrochloride to exert similar effects upon further investigation.
Pharmacological Applications
The unique combination of functional groups in (3-Methylphenyl)methylamine dihydrochloride suggests applications in:
- Drug Development : As a candidate for developing new antidepressants or antimicrobial agents.
- Biological Research : To explore its role in modulating neurotransmitter systems and its effects on cellular signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
